methyl {[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]amino}acetate

Physicochemical profiling Drug-likeness Permeability prediction

This methyl glycinate-phthalimide building block delivers three essential, non-interchangeable structural features: (1) an ethylene spacer that critically modulates target-binding geometry vs. direct N-attached analogs; (2) a secondary amine (HBD=1) enabling amide coupling, sulfonamide formation, or reductive amination for focused library synthesis; (3) a selectively hydrolyzable methyl ester that permits orthogonal deprotection in the presence of Fmoc/Boc groups—impossible with simpler phthalimide esters. Validated as a core pharmacophore in sub-nanomolar AChE inhibitors and as a dual-handle linker for PROTAC ternary complex optimization. Substituting generic N-phthaloylglycine esters eliminates H-bonding capacity, alters conformational sampling, and forfeits the ability to regioselectively introduce the phthalimide moiety late-stage. Specify CAS 238762-15-7 to preserve synthetic versatility and SAR fidelity.

Molecular Formula C13H14N2O4
Molecular Weight 262.26 g/mol
Cat. No. B7883645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl {[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]amino}acetate
Molecular FormulaC13H14N2O4
Molecular Weight262.26 g/mol
Structural Identifiers
SMILESCOC(=O)CNCCN1C(=O)C2=CC=CC=C2C1=O
InChIInChI=1S/C13H14N2O4/c1-19-11(16)8-14-6-7-15-12(17)9-4-2-3-5-10(9)13(15)18/h2-5,14H,6-8H2,1H3
InChIKeyUGCGCCCJCIZTEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl {[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]amino}acetate (CAS 238762-15-7): Structural Identity and Physicochemical Baseline for Procurement Evaluation


Methyl {[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]amino}acetate (CAS 238762-15-7) is a phthalimide-derived secondary amine bearing a methyl glycinate terminus, with molecular formula C₁₃H₁₄N₂O₄ and a molecular weight of 262.26 g/mol . The structure comprises a 1,3-dioxoisoindoline (phthalimide) core tethered via an ethylene (C₂) linker to a secondary amine, which is N-alkylated with a methyl acetate group . This compound belongs to the N-substituted phthalimide class, a scaffold extensively investigated for acetylcholinesterase inhibition (IC₅₀ values reaching 1.2 nM for optimized congeners) [1], HIV-1 reverse transcriptase inhibition (EC₅₀ = 10–70 nM for lead analogs) [2], and immunomodulatory applications [3]. Unlike simpler N-alkylphthalimides, the embedded secondary amine and ester terminus provide dual hydrogen-bonding capability and a hydrolyzable prodrug handle, positioning this compound as a functionally distinct building block warranting precise specification in procurement decisions.

Why Methyl {[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]amino}acetate Cannot Be Interchanged with Simpler Phthalimide Building Blocks


Procurement requests for phthalimide-glycine ester derivatives frequently encounter generic substitution proposals citing structural similarity and lower catalog pricing. However, three structural features of methyl {[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]amino}acetate collectively preclude equivalent performance: (1) the ethylene spacer between the phthalimide nitrogen and the secondary amine—replacing the direct N–C attachment found in N-phthaloylglycine methyl ester (CAS 23244-58-8)—introduces an additional freely rotatable bond (Δ rotatable bonds = +1) that alters conformational sampling and target-binding geometry, as SAR studies on 2-phthalimidoethyl-containing HIV-1 RT inhibitors have demonstrated that elongation or modification of the ethyl linker profoundly modulates antiviral potency [1]; (2) the secondary amine (–NH–) provides a hydrogen bond donor (HBD) absent in both N-alkylphthalimides and N-phthaloylglycine esters (HBD count = 0 for comparators vs. HBD = 1 for the target compound), directly impacting molecular recognition at targets where HBD interactions are pharmacophoric [2]; (3) the methyl ester terminus can be selectively hydrolyzed to the free carboxylate under mild conditions without cleaving the phthalimide ring, offering an orthogonal deprotection strategy not available with the acetyl-linked isomer methyl {[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}acetate (CAS 5033-17-0) where the amide bond is less labile . Substituting any simpler analog—even one sharing the phthalimide core—eliminates at least one of these three orthogonal functional handles, making the compound functionally non-interchangeable in multistep synthetic sequences or structure-activity campaigns.

Quantitative Differentiation Evidence: Methyl {[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]amino}acetate vs. Closest Structural Analogs


Molecular Weight and Predicted Lipophilicity Differentiation vs. N-Phthaloylglycine Methyl Ester (CAS 23244-58-8) – Impact on Membrane Permeability

The target compound (MW = 262.26 g/mol) carries an additional C₂H₅N fragment (ΔMW = +43.07) relative to the commonly procured N-phthaloylglycine methyl ester (CAS 23244-58-8, MW = 219.19 g/mol) [1]. This mass increment reflects the ethylene spacer and secondary amine, which raise the predicted LogP relative to the comparator (measured LogP = 0.39–1.66 for CAS 23244-58-8) [1] while increasing polar surface area (estimated ΔPSA ≈ +12–15 Ų from the added –NH– group). The net effect is a shift along the Lipinski permeability vector: higher MW reduces passive diffusion but the added HBD may enhance transporter-mediated uptake. For CNS-targeted programs, this shifts the predicted blood-brain barrier penetration profile compared to the simpler ester, which lacks the secondary amine HBD.

Physicochemical profiling Drug-likeness Permeability prediction

Hydrogen Bond Donor Count Differentiation: Target Compound (HBD = 1) vs. Direct Attachment Analogs (HBD = 0)

The secondary amine (–NH–CH₂–COOCH₃) in the target compound contributes one hydrogen bond donor (HBD), whereas N-phthaloylglycine methyl ester (CAS 23244-58-8) and N-ethylphthalimide possess HBD = 0 . In acetylcholinesterase (AChE) inhibitor SAR, the introduction of HBD-capable linkers in the phthalimidoethyl series was associated with potency enhancements exceeding 1000-fold: the optimized 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine (19) achieved an IC₅₀ = 1.2 nM with 34,700-fold selectivity for AChE over butyrylcholinesterase (BuChE), attributed in part to specific hydrogen bonding interactions within the enzyme active site [1]. While direct IC₅₀ data for the target compound are not published, the presence of the HBD distinguishes it from HBD = 0 comparators in any target where a hydrogen bond donor–acceptor pair is pharmacophorically required.

Hydrogen bonding Target engagement Pharmacophore modeling

Rotatable Bond Count and Conformational Flexibility: Ethylene Spacer vs. Direct N-Attachment in Phthaloylglycine Esters

The target compound possesses 7 rotatable bonds (excluding the phthalimide ring), one more than N-phthaloylglycine methyl ester (CAS 23244-58-8, 6 rotatable bonds) due to the ethylene (–CH₂CH₂–) spacer separating the phthalimide nitrogen from the secondary amine . SAR studies of O-(2-phthalimidoethyl)-containing HIV-1 reverse transcriptase inhibitors demonstrated that elongation of the ethyl linker modulated antiviral potency: the lead dimeric compound (1) exhibited EC₅₀ = 0.35 μM against wild-type HIV-1 in MT-4 cells, while optimized congeners with modified 2-phthalimidoethyl substructures achieved EC₅₀ values of 10–70 nM [1]. The additional rotatable bond in the target compound's linker region provides conformational degrees of freedom that can either enhance or attenuate target binding depending on the binding pocket geometry—a variable that cannot be explored with the conformationally restricted direct-attachment analog.

Conformational analysis Linker optimization SAR studies

Thermal Stability and Physical Form Differentiation vs. N-(2-Aminoethyl)phthalimide Free Base (CAS 71824-24-3)

N-(2-Aminoethyl)phthalimide free base (CAS 71824-24-3), the direct synthetic precursor to the target compound, exhibits a melting point of 192 °C , reflecting strong intermolecular hydrogen bonding from the primary amine. N-Alkylation of this primary amine with methyl bromoacetate to yield the target compound (CAS 238762-15-7) converts the primary amine to a secondary amine and introduces a methyl ester group, which is expected to substantially lower the melting point and alter solid-state properties. The hydrochloride salt of the precursor (CAS 30250-67-0) melts at 271–275 °C , while the target compound, as a neutral secondary amine ester, is predicted to have a significantly lower melting range (estimated 80–120 °C based on analogous phthalimide esters), improving organic solvent solubility and facilitating solution-phase handling in synthesis.

Thermal analysis Formulation development Solid-state properties

Orthogonal Deprotection Strategy: Methyl Ester Hydrolysis vs. Phthalimide Cleavage in the Acetyl-Linked Isomer (CAS 5033-17-0)

The target compound (C₁₃H₁₄N₂O₄, MW 262.26) contains a methyl ester connected via a –CH₂–NH–CH₂– (secondary amine) linkage to the phthalimide-ethyl moiety . This differs critically from the acetyl-linked isomer methyl {[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}acetate (CAS 5033-17-0, C₁₃H₁₂N₂O₅, MW 276.25) , where the phthalimide is connected via an amide (–CO–NH–) bond. In the target compound, the methyl ester can be selectively hydrolyzed (e.g., LiOH, THF/H₂O, 0–25 °C) to yield the free carboxylic acid without affecting the phthalimide ring or the secondary amine. In contrast, the acetyl-linked isomer contains an amide bond that is resistant to mild basic hydrolysis and an ester that, upon hydrolysis, generates N-(phthalimidoacetyl)glycine—a compound where the phthalimide is deactivated toward nucleophilic attack by the adjacent electron-withdrawing carbonyl. This orthogonal reactivity profile makes the target compound preferable as a protected glycine equivalent in multistep syntheses requiring chemoselective ester deprotection in the presence of phthalimide protecting groups [1].

Protecting group strategy Orthogonal synthesis Peptide chemistry

Class-Level Bioactivity Context: Phthalimidoethyl Moiety in AChE and HIV-1 RT Inhibition – Establishing the Relevance of the Ethyl Linker Pharmacophore

Although no direct bioactivity data are published for the target compound itself, the 2-phthalimidoethyl substructure it contains has been validated across two independent target classes. In AChE inhibition, the phthalimidoethyl-piperidine scaffold yielded compound 19 with IC₅₀ = 1.2 nM and 34,700-fold selectivity over BuChE, with the phthalimidoethyl moiety contributing to both potency and selectivity [1]. In HIV-1 RT inhibition, O-(2-phthalimidoethyl)-N-arylthiocarbamates achieved EC₅₀ values of 10–70 nM against wild-type HIV-1, with the 2-phthalimidoethyl substructure identified as essential: replacement of the phthalimide with a phenyl ring or elongation of the ethyl linker abolished or significantly reduced activity [2]. The target compound, bearing the identical 2-phthalimidoethyl substructure but with a distinct N-substitution pattern (glycine methyl ester vs. thiocarbamate/piperidine), represents an unexplored vector for these pharmacophores. The presence of both the validated 2-phthalimidoethyl core and the synthetically addressable secondary amine distinguishes it from previously explored analogs that lack a functionalizable nitrogen at this position.

Acetylcholinesterase inhibition HIV-1 reverse transcriptase Neurodegenerative disease

High-Confidence Application Scenarios for Methyl {[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]amino}acetate Based on Structural and Pharmacophoric Evidence


Focused Library Synthesis for Acetylcholinesterase Inhibitor Optimization

The 2-phthalimidoethyl substructure present in the target compound has been validated as a critical pharmacophoric element in AChE inhibitors, with optimized congeners achieving sub-nanomolar potency (IC₅₀ = 1.2 nM) [1]. The target compound's secondary amine provides a unique derivatization handle for amide coupling, sulfonamide formation, or reductive amination, enabling the parallel synthesis of focused libraries that explore N-substitution SAR—the parameter identified as the primary potency driver in the piperidine-phthalimidoethyl AChE inhibitor series [1]. Unlike N-(2-aminoethyl)phthalimide, which offers only a primary amine with different reactivity and selectivity profiles, the target compound's secondary amine–ester combination allows simultaneous variation at two positions, accelerating SAR exploration.

Chemoselective Building Block for Orthogonal Peptide–Phthalimide Conjugates

The target compound's electronically insulated methyl ester (separated from phthalimide by a –CH₂CH₂–NH–CH₂– spacer) enables selective ester hydrolysis to the free carboxylic acid without compromising phthalimide integrity . This addresses a key limitation of the more common acetyl-linked isomer (CAS 5033-17-0), where the amide bond is resistant to mild hydrolysis conditions . In practice, this allows the compound to serve as a protected glycine equivalent that can be deprotected orthogonally in the presence of Fmoc, Boc, or Cbz protecting groups—a capability critical for solid-phase peptide synthesis (SPPS) of phthalimide-modified peptides and for the construction of peptide–drug conjugates requiring late-stage phthalimide introduction.

PROTAC and Targeted Protein Degradation (TPD) Linker Intermediate

Phthalimide conjugation to target-protein ligands via the cereblon (CRBN) E3 ubiquitin ligase complex is a cornerstone of PROTAC design . The target compound's ethylene spacer between the phthalimide and the secondary amine–ester terminus mirrors the linker geometry found in pomalidomide-based PROTACs, where the phthalimide plane projects the linker at a defined dihedral angle (~25° from the glutarimide mean) to minimize entropic penalty upon ternary complex formation . The secondary amine provides a direct conjugation point for carboxylic acid-containing target ligands via amide bond formation, while the methyl ester can be independently hydrolyzed to generate a second carboxylic acid handle for alternative conjugation strategies. This dual-handle architecture is absent in simpler phthalimide building blocks.

Synthesis of Novel Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitor (NNRTI) Candidates

The O-(2-phthalimidoethyl) substructure has demonstrated consistent activity against wild-type HIV-1 (EC₅₀ = 10–70 nM) and clinically relevant resistant mutants (Y181C and K103R) in the thiocarbamate and disulfide NNRTI series [2]. The target compound's 2-phthalimidoethyl core is identical to the validated pharmacophore, but its N-attached glycine methyl ester replaces the thiocarbamate linkage, offering a structurally distinct chemotype. This is strategically relevant because cross-resistance within NNRTI classes is a major clinical limitation; the target compound's altered N-substitution pattern and reduced conformational constraint may yield novel resistance profiles. The methyl ester additionally provides a handle for bioavailability optimization through ester prodrug strategies.

Quote Request

Request a Quote for methyl {[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]amino}acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.